molecular formula C10H9IO3 B1325316 4-(3-Iodophenyl)-4-oxobutyric acid CAS No. 898790-80-2

4-(3-Iodophenyl)-4-oxobutyric acid

Cat. No.: B1325316
CAS No.: 898790-80-2
M. Wt: 304.08 g/mol
InChI Key: HQTQRXTZHIHSPP-UHFFFAOYSA-N
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Description

4-(3-Iodophenyl)-4-oxobutyric acid is an organic compound characterized by the presence of an iodophenyl group attached to a butyric acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the iodination of phenylacetic acid derivatives using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions

Industrial Production Methods

Industrial production of 4-(3-Iodophenyl)-4-oxobutyric acid may involve large-scale iodination processes using continuous flow reactors to ensure efficient and controlled iodination. The subsequent steps to introduce the butyric acid moiety can be optimized for high yield and purity, often involving catalytic processes and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(3-Iodophenyl)-4-oxobutyric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under appropriate conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Iodophenyl)-4-oxobutyric acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Iodophenyl)-4-oxobutyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenyl group can enhance the compound’s binding affinity to these targets, while the butyric acid moiety may influence its solubility and bioavailability. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Iodophenyl)-4-oxobutyric acid
  • 4-(3-Bromophenyl)-4-oxobutyric acid
  • 4-(3-Chlorophenyl)-4-oxobutyric acid

Uniqueness

4-(3-Iodophenyl)-4-oxobutyric acid is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its bromine or chlorine analogs. The iodine atom’s larger size and higher polarizability can lead to different chemical and biological properties, making this compound particularly interesting for specific applications.

Properties

IUPAC Name

4-(3-iodophenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IO3/c11-8-3-1-2-7(6-8)9(12)4-5-10(13)14/h1-3,6H,4-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTQRXTZHIHSPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645396
Record name 4-(3-Iodophenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-80-2
Record name 4-(3-Iodophenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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